![molecular formula C21H20ClN3O3S B2464955 Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924115-41-3](/img/structure/B2464955.png)

Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

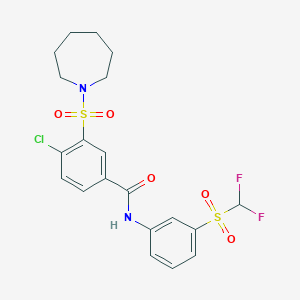

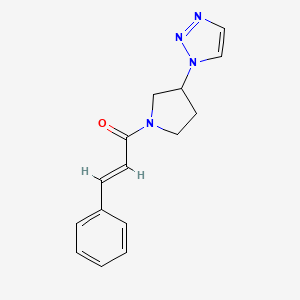

The compound contains several functional groups including an allyl group, a thioether, a chlorophenyl group, a pyrimidine ring, and a carboxylate ester. These functional groups can have various chemical properties and reactivities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidine ring might be formed through a condensation reaction, while the allyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The presence of the allyl group could introduce some degree of unsaturation into the molecule, and the chlorophenyl group could contribute to the overall polarity of the compound .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the allyl group might participate in reactions with electrophiles, and the carboxylate ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and chlorophenyl group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Thermal Solid-Phase Rearrangement

This compound has been found to undergo a previously unreported thermal solid-phase migration of the allyl group . This leads to the formation of 3-allyl-3-cyano-3,4-dihydropyridine-2 (1H)-thiones and -selenones . The exact nature of this solid-phase reaction, whether it is intra- or intermolecular, is still under investigation .

Palladium-Catalyzed Arylation

The compound can be used in a Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields . Many functional groups are well tolerated under these direct C–H arylation conditions .

TBK1 Inhibitor Design

The deep conditional transformer neural network SyntaLinker was applied to design a pyrrolo[2,3-d]pyrimidine scaffold as potent selective TBK1 inhibitor . TBK1 is a kinase that plays a crucial role in innate immunity and inflammation, and its inhibitors have potential applications in treating autoimmune diseases and cancers .

Direcciones Futuras

Propiedades

IUPAC Name |

prop-2-enyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c1-4-10-28-20(27)15-12(3)23-18-17(16(15)13-6-8-14(22)9-7-13)19(26)25-21(24-18)29-11-5-2/h4-9,16H,1-2,10-11H2,3H3,(H2,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSVNNWHXDWLQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)Cl)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2464872.png)

![N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2464873.png)

![3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B2464876.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2464882.png)

![1-(2,3-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2464883.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2464887.png)

![4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate](/img/structure/B2464888.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2464891.png)